tert-Butyl (2-(bromomethyl)phenyl)carbamate
Overview
Description
Tert-Butyl (2-(bromomethyl)phenyl)carbamate is a useful research compound. Its molecular formula is C12H16BrNO2 and its molecular weight is 286.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-Boc-Aminobenzyl bromide, also known as Tert-butyl N-[2-(bromomethyl)phenyl]carbamate or tert-Butyl (2-(bromomethyl)phenyl)carbamate, is a chemical compound used in organic synthesis It’s known that brominated compounds like this one are often used in the formation of carbon-carbon bonds in organic synthesis .
Mode of Action
The mode of action of 2-Boc-Aminobenzyl bromide involves its reactivity as a brominated compound. The bromine atom in the compound is electrophilic and can be displaced by nucleophiles, allowing the formation of new bonds . This makes it a valuable reagent in various organic reactions, including cross-coupling reactions .
Biochemical Pathways
It’s known that brominated compounds like this one are often used in organic synthesis, particularly in the formation of carbon-carbon bonds . This suggests that it could potentially influence a wide range of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
As a brominated compound used in organic synthesis, its bioavailability would likely depend on the specific context of its use and the resulting compound’s properties .
Result of Action
The result of the action of 2-Boc-Aminobenzyl bromide depends on the specific reaction it’s used in. As a brominated compound, it can participate in various types of organic reactions, leading to the formation of new carbon-carbon bonds . The specific molecular and cellular effects would therefore depend on the resulting compound and its biological activity.
Action Environment
The action of 2-Boc-Aminobenzyl bromide can be influenced by various environmental factors. For instance, the efficiency of reactions involving this compound can be affected by factors such as temperature, solvent, and the presence of other reagents . Additionally, the compound should be handled and stored properly to maintain its stability and reactivity .
Properties
IUPAC Name |
tert-butyl N-[2-(bromomethyl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLOJNBCMQJDHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440478 | |
Record name | tert-Butyl [2-(bromomethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166329-43-7 | |
Record name | tert-Butyl [2-(bromomethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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